Intestopan - 8060-82-0

Intestopan

Catalog Number: EVT-1552736
CAS Number: 8060-82-0
Molecular Formula: C26H16Br4N2O3
Molecular Weight: 724 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Intestopan is a pharmaceutical compound primarily used for its therapeutic effects in treating gastrointestinal disorders. It is classified under the category of gastrointestinal agents, specifically functioning as an antispasmodic and anti-inflammatory medication. The compound is designed to alleviate symptoms associated with conditions such as irritable bowel syndrome and other digestive tract irritations.

Source and Classification

Intestopan is synthesized from various chemical precursors, typically involving complex organic reactions. It falls into the classification of anticholinergic medications, which work by inhibiting the action of acetylcholine on muscarinic receptors in the smooth muscle of the gastrointestinal tract. This mechanism helps to reduce spasms and discomfort in the intestines.

Synthesis Analysis

Methods and Technical Details

The synthesis of Intestopan involves several steps, utilizing various organic chemistry techniques. Common methods include:

  • Condensation Reactions: These reactions typically involve the combination of two or more reactants to form a larger molecule while releasing a small molecule, often water.
  • Refluxing: This technique is used to heat the reaction mixture while continuously condensing vapor back into the liquid phase, ensuring that the reaction proceeds at an elevated temperature without losing solvent.
  • Purification Techniques: After synthesis, the product is usually purified using methods such as recrystallization or chromatography to isolate Intestopan from byproducts and unreacted materials.

For example, one synthesis pathway may include the reaction of specific amines with carboxylic acids under acidic conditions, followed by purification through high-performance liquid chromatography (HPLC) to ensure high purity levels for pharmaceutical use.

Molecular Structure Analysis

Structure and Data

The molecular structure of Intestopan can be represented by its chemical formula, which consists of various functional groups that contribute to its pharmacological activity. Detailed structural analysis can be performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides insights into the molecular structure by analyzing the magnetic properties of atomic nuclei.
  • Mass Spectrometry: This method helps determine the molecular weight and structure by measuring the mass-to-charge ratio of ions.

Data from these analyses typically reveal a complex structure with multiple rings and functional groups that enhance its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Intestopan undergoes several chemical reactions during its synthesis and metabolism. Key reactions include:

  • Hydrolysis: Involving the breakdown of chemical bonds through the addition of water, which can affect its bioavailability.
  • Oxidation-Reduction Reactions: These reactions may modify functional groups within Intestopan, influencing its pharmacological properties.

Understanding these reactions is crucial for predicting how Intestopan behaves in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profiles.

Mechanism of Action

Process and Data

The mechanism of action for Intestopan primarily involves antagonism at muscarinic acetylcholine receptors in the gastrointestinal tract. By blocking these receptors, Intestopan reduces smooth muscle contractions, leading to decreased gastrointestinal motility. This action alleviates symptoms such as cramping and diarrhea associated with gastrointestinal disorders.

Pharmacological studies often utilize receptor binding assays to quantify the affinity of Intestopan for various receptor subtypes, providing data on its efficacy and potential side effects.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Intestopan exhibits specific physical and chemical properties that are critical for its function as a pharmaceutical agent:

  • Solubility: The solubility profile in various solvents can influence formulation strategies.
  • Stability: Stability studies under different conditions (temperature, light exposure) help determine shelf life.
  • Melting Point: The melting point provides insights into purity; a sharp melting point typically indicates high purity.

Analytical techniques such as differential scanning calorimetry (DSC) may be employed to assess thermal properties.

Applications

Scientific Uses

Intestopan is utilized in clinical settings primarily for managing gastrointestinal disorders. Its applications extend beyond symptomatic relief; ongoing research explores its potential roles in:

  • Combination Therapies: Investigating synergistic effects when used alongside other medications.
  • Research Studies: Evaluating its efficacy in clinical trials focusing on chronic gastrointestinal conditions.
Introduction to Intestopan

Definition and Pharmacological Classification

Intestopan is a fixed-ratio combination antiprotozoal and antibacterial agent formulated specifically for gastrointestinal infections. Chemically, it belongs to the halogenated hydroxyquinoline class, recognized for broad-spectrum activity against enteric pathogens. Its pharmacological classification designates it as an intestinal anti-infective with synergistic antimicrobial properties, distinct from later antidiarrheal adsorbents like attapulgite [5] [9]. The compound's systematic name reflects its dual-component nature, often documented under CAS registry number 8060-82-0 [1].

Table 1: Core Chemical Identifiers of Intestopan

PropertyValue
CAS Registry Number8060-82-0
Molecular FormulaC₂₆H₁₆Br₄N₂O₃ (combination)
Average Molecular Weight724.0 g/mol
INN DesignationBrobenzoxaldine/Broxyquinoline
Therapeutic CategoryAntiamoebic/Antibacterial Agent

Historical Development and Global Adoption

Intestopan emerged during the mid-20th century as a therapeutic strategy against endemic intestinal amoebiasis and bacterial diarrheas. Its development capitalized on the known efficacy of hydroxyquinolines while addressing emerging resistance through combinatorial chemistry. The drug saw significant utilization across regions with high parasitic disease burdens, particularly in Asia and Latin America, where tropical infections like amoebic dysentery posed major public health challenges [3] [10].

Global adoption patterns reflected epidemiological needs, with distribution concentrated in areas lacking modern sanitation infrastructure. However, regulatory divergence occurred: While some countries incorporated Intestopan into formulary lists for traveler's diarrhea and childhood gastroenteritis, others restricted it due to evolving safety concerns about halogenated compounds. The manufacturing landscape was anchored by specialized producers like Chemlyte Solutions Co., Ltd. in China, supplying active pharmaceutical ingredients under stringent quality certifications [1] [8]. Historical prescribing declined with the advent of newer antimicrobials, though niche use persisted in specific geographies like Pakistan under branded formulations such as Neo Intestopan® [5].

Key Components: Broxyquinoline and Brobenzoxaldine Synergy

The therapeutic action of Intestopan derives from its two halogenated constituents operating in concert:

  • Broxyquinoline (5,7-Dibromo-8-hydroxyquinoline): A dibrominated derivative of 8-hydroxyquinoline with molecular formula C₉H₅Br₂NO (molecular weight 298.96 g/mol). It disrupts protozoal mitochondrial electron transport and chelates essential metal ions [4].
  • Brobenzoxaldine (Broxaldine; 5,7-Dibromo-2-methyl-8-quinolinyl benzoate): Structurally characterized as C₁₇H₁₁Br₂NO₂ (molecular weight 421.08 g/mol). This esterified quinoline enhances membrane penetration and inhibits microbial dehydrogenase enzymes [4].

Critically, these agents exhibit non-additive synergy at a fixed 5:1 ratio (brobenzoxaldine:broxyquinoline). Research indicates this combination:

  • Simultaneously targets multiple parasitic metabolic pathways
  • Increases cytoplasmic accumulation in Entamoeba histolytica trophozoites
  • Reduces minimum inhibitory concentrations against Shigella and Salmonella species by 4-8 fold versus monotherapy
  • Disrupts biofilm formation in gram-negative enteropathogens [4]

Table 2: Synergistic Components of Intestopan

ComponentChemical StructurePrimary MechanismRole in Synergy
BrobenzoxaldineBenzoate-esterified quinolineMicrobial dehydrogenase inhibitionEnhances membrane permeability
BroxyquinolineDibrominated hydroxyquinolineMitochondrial disruption & ion chelationIncreases oxidative stress damage

This mechanistic complementarity allowed lower dosing while overcoming limitations of single-agent hydroxyquinolines, establishing Intestopan as a rationally designed anti-infective combination [4] [8].

Properties

CAS Number

8060-82-0

Product Name

Intestopan

IUPAC Name

(5,7-dibromo-2-methylquinolin-8-yl) benzoate;5,7-dibromoquinolin-8-ol

Molecular Formula

C26H16Br4N2O3

Molecular Weight

724 g/mol

InChI

InChI=1S/C17H11Br2NO2.C9H5Br2NO/c1-10-7-8-12-13(18)9-14(19)16(15(12)20-10)22-17(21)11-5-3-2-4-6-11;10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h2-9H,1H3;1-4,13H

InChI Key

JMPIIFYKPXWBPB-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C1)C(=CC(=C2OC(=O)C3=CC=CC=C3)Br)Br.C1=CC2=C(C(=C(C=C2Br)Br)O)N=C1

Synonyms

obenzoxaldine - broxyquinoline
brobenzoxaldine, broxyquinoline drug combination
Enteroquin
Intestopan

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC(=C2OC(=O)C3=CC=CC=C3)Br)Br.C1=CC2=C(C(=C(C=C2Br)Br)O)N=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.